Cas no 2035004-51-2 ((2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one)

(2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one
- AKOS026694136
- (Z)-3-(pyridin-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
- (2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
- 2035004-51-2
- F6524-2255
- (Z)-3-pyridin-3-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
-
- インチ: 1S/C18H16N4O2S/c23-16(6-5-13-3-1-8-19-11-13)22-9-7-14(12-22)17-20-18(24-21-17)15-4-2-10-25-15/h1-6,8,10-11,14H,7,9,12H2/b6-5-
- InChIKey: MMZMATCXOGPBNL-WAYWQWQTSA-N
- ほほえんだ: S1C=CC=C1C1=NC(C2CN(C(/C=C\C3C=NC=CC=3)=O)CC2)=NO1
計算された属性
- せいみつぶんしりょう: 352.09939694g/mol
- どういたいしつりょう: 352.09939694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 100Ų
(2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-2255-20mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-20μmol |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-2μmol |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-5μmol |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-3mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-10mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-30mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-50mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-10μmol |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-2255-2mg |
(2Z)-3-(pyridin-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one |
2035004-51-2 | 2mg |
$59.0 | 2023-09-08 |
(2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
(2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-oneに関する追加情報
Introduction to Compound with CAS No. 2035004-51-2 and Product Name: (2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one
The compound with the CAS number 2035004-51-2 and the product name (2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The compound is characterized by a fused heterocyclic system, incorporating pyridine, thiophene, and oxadiazole moieties, which contribute to its intricate chemical properties and potential therapeutic applications.
Recent research in medicinal chemistry has highlighted the importance of multi-target directed ligands, which can interact with multiple biological receptors or enzymes simultaneously. The structural framework of (2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one aligns well with this concept. The presence of a pyridine ring enhances its binding affinity to various protein targets, while the oxadiazole and thiophene substituents introduce additional layers of biological activity. This design allows for the exploration of novel pharmacological pathways, particularly in the treatment of inflammatory diseases and neurological disorders.
The compound's efficacy has been preliminarily evaluated in several in vitro and in vivo models. Studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyridine moiety is known to interact with heme groups in these enzymes, thereby modulating their activity. Furthermore, the oxadiazole ring contributes to the molecule's stability and bioavailability, ensuring prolonged action at the target sites.
One of the most intriguing aspects of this compound is its ability to cross the blood-brain barrier (BBB). The lipophilic nature of the pyridine and thiophene rings facilitates its penetration into the central nervous system (CNS), making it a promising candidate for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that (2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yli)}propenone exhibits neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta plaques.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include condensation reactions between pyridine derivatives and oxadiazole precursors, followed by functional group transformations to introduce the thiophene moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize side products.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with its target proteins. Docking simulations have revealed that it binds tightly to COX enzymes with high affinity, suggesting potent anti-inflammatory activity. Additionally, its interaction with other therapeutic targets has been explored using virtual screening techniques, identifying potential dual-action mechanisms that could enhance therapeutic efficacy.
The development of this compound also underscores the importance of green chemistry principles in pharmaceutical synthesis. Efforts have been made to optimize synthetic routes for minimal environmental impact by reducing waste generation and utilizing sustainable solvents. These practices align with global initiatives to promote sustainable drug development and reduce the ecological footprint of pharmaceutical manufacturing.
Future directions for research on (2Z)-3-(pyridin 3 yl) 1 {35 (thiophen 2 yl) 1 24 oxadiazol 31 ylpyrrolidin 11 yl} prop 21 en 11 one include further investigation into its mechanism of action at a molecular level. Additionally exploring its potential as a prodrug or combination therapy with other drugs could expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from inflammatory and neurological disorders.
2035004-51-2 ((2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one) 関連製品
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2004606-59-9(2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol)
- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 2228074-24-4(rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid)
- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1021040-18-5(1-(4-methoxyphenyl)-3-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)urea)
- 1185132-00-6(4-methoxy-3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde hydrochloride)
- 6208-43-1(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
- 1415829-50-3(5-3-(difluoromethoxy)phenyl-1H-pyrazole-3-carboxylic acid)



